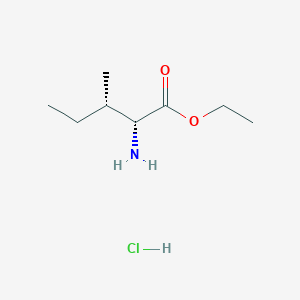
2,6-Pyrazinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyrazinedicarbonitrile is a heterocyclic dinitrile . It’s a solid substance with a molecular weight of 129.12 . The empirical formula is C7H3N3 .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, it can be synthesized by the reaction of amines and aldehydes or ketones in the presence of sodium methoxide . Another method involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide, ammonium chloride, and lithium chloride in anhydrous dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string N#Cc1cccc(n1)C#N . The InChI key is XNPMXMIWHVZGMJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 123-127 °C (lit.) . It has a molecular weight of 129.12 . The density is predicted to be 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
2,6-Pyrazinedicarbonitrile serves as a key compound in the synthesis of various nitrogen-rich heterocycles. In research conducted by Ried and Tsiotis (1988), chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile were exchanged with amines to yield new pyrazinedicarbonitriles. These compounds were then used to form nitrogen-rich heterocycles upon treatment with hydrazine hydrate (Ried & Tsiotis, 1988).
Herbicidal Activity
Nakamura et al. (1984) synthesized phenyl- and propylamino-substituted 2-pyrazinecarbonitriles, including derivatives of 2,3-pyrazinedicarbonitriles. They evaluated the herbicidal activity of these compounds against barnyardgrass and broadleaf weeds, finding that the 6-phenyl-2-pyrazinecarbonitriles showed potent herbicidal properties (Nakamura, Ono, Segawa, & Takematsu, 1984).
Palladium-Catalyzed Reactions
Chen et al. (2023) developed an efficient synthesis method for unsymmetrical 2,6-disubstituted pyrazines using a palladium(II)-catalyzed cascade reaction. This method involved a C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation (Chen, Zhu, Wang, Yu, Zhang, & Chen, 2023).
Metal-Organic Frameworks and Gas Adsorption
Kar et al. (2012) synthesized a multifunctional porous metal-organic framework based on mixed-valence hexa-nuclear units using pyrazine. This compound showed remarkable selectivity in the adsorption of CO2 over N2, which could be attributed to the window flexibility of the pore structure (Kar, Haldar, Gómez‐García, & Ghosh, 2012).
Synthesis of Novel Heterocyclic Systems
Volovenko and Dubinina (2002) demonstrated that 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles could react with nucleophilic reagents to form novel heterocyclic systems such as 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Volovenko & Dubinina, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound undergoes biotransformation by rhodococcus erythropolis a4
Mode of Action
The mode of action of 2,6-Pyrazinedicarbonitrile involves its transformation into different compounds. Specifically, this compound is hydrated by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This transformation suggests that this compound interacts with its targets through a hydration reaction.
Biochemical Pathways
The transformation of this compound into 6-cyanopyridine-2-carboxamide suggests that it may be involved in the metabolic pathways of these compounds
Pharmacokinetics
Its transformation into 6-cyanopyridine-2-carboxamide suggests that it is metabolized in the presence of rhodococcus erythropolis a4
Result of Action
Its transformation into 6-cyanopyridine-2-carboxamide suggests that it may have an impact on the cells where this transformation occurs
Action Environment
It’s known that the transformation of this compound into 6-cyanopyridine-2-carboxamide is facilitated by rhodococcus erythropolis a4 , suggesting that the presence of this organism in the environment could influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
It has been reported that 2,6-Pyrazinedicarbonitrile can undergo biotransformation by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This suggests that it may interact with certain enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
Its transformation to 6-cyanopyridine-2-carboxamide by Rhodococcus erythropolis A4 suggests that it may interact with certain enzymes and potentially influence gene expression .
Temporal Effects in Laboratory Settings
It has been reported that this compound can be transformed into 2,6-pyridinedicarboxamide after 118 hours , indicating that it may have long-term effects on cellular function in in vitro studies.
Metabolic Pathways
Its transformation by Rhodococcus erythropolis A4 suggests that it may be involved in certain metabolic pathways .
Propiedades
IUPAC Name |
pyrazine-2,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNLQQGRYTCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)


![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)
![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)
![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)
![7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2728022.png)
![1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2728023.png)
